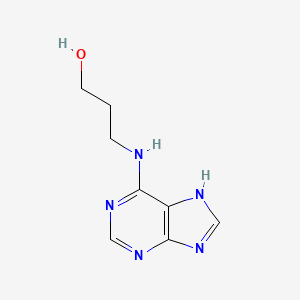

3-(9H-purin-6-ylamino)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(9H-purin-6-ylamino)propan-1-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a propanol group via an amino linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-purin-6-ylamino)propan-1-ol typically involves the condensation of a purine derivative with an appropriate amino alcohol. One common method involves the reaction of 2,6-dichloro-9H-purine with 3-aminopropanol in the presence of a base such as triethylamine. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 120°C) for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

化学反応の分析

反応の種類

3-(9H-プリン-6-イルアミノ)プロパン-1-オールは、さまざまな種類の化学反応を起こす可能性があります。これには以下が含まれます。

酸化: プロパノール部分のヒドロキシル基は、対応するアルデヒドまたはカルボン酸を形成するために酸化することができます。

還元: プリン環は、特定の条件下で還元されてジヒドロプリン誘導体を生成することができます。

置換: プリン環に結合したアミノ基は、求核置換反応に関与して、さまざまな置換プリン誘導体を生成することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化アルキルまたはアシルクロリドなどの求核剤は、塩基の存在下で使用することができます。

形成される主な生成物

これらの反応から形成される主な生成物には、酸化された誘導体(アルデヒド、カルボン酸)、還元されたプリン誘導体、およびさまざまな置換プリン化合物があります。

4. 科学研究への応用

3-(9H-プリン-6-イルアミノ)プロパン-1-オールは、科学研究でいくつかの用途があります。

化学: これは、より複雑なプリン誘導体の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素阻害やシグナル伝達など、生物学的プロセスにおける潜在的な役割について研究されています。

医学: 特に癌やウイルス感染の治療における治療薬としての可能性を探るための研究が進行中です。

産業: これは、医薬品やその他の生物活性化合物の開発に使用される可能性があります。

科学的研究の応用

3-(9H-purin-6-ylamino)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and signal transduction.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

Industry: It may be used in the development of pharmaceuticals and other bioactive compounds.

作用機序

3-(9H-プリン-6-イルアミノ)プロパン-1-オールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。プリン環系は天然ヌクレオチドを模倣することができ、この化合物はヌクレオチド代謝とシグナル伝達経路を妨げます。これは、酵素活性の阻害または受容体機能の調節につながる可能性があり、最終的に細胞プロセスに影響を与えます。

6. 類似の化合物との比較

類似の化合物

- 2,6-ジクロロ-9H-プリン

- 9-エチル-9H-プリン誘導体

- 6-アミノ-9H-プリン-2-オール

独自性

3-(9H-プリン-6-イルアミノ)プロパン-1-オールは、アミノ結合を介してプリン環に結合したプロパノール基を含む、その特定の構造的特徴のために独特です。この構造配置は、さまざまな研究用途に貴重な化合物にする、異なる化学的および生物学的特性を与えます。

類似化合物との比較

Similar Compounds

- 2,6-dichloro-9H-purine

- 9-ethyl-9H-purine derivatives

- 6-amino-9H-purin-2-ol

Uniqueness

3-(9H-purin-6-ylamino)propan-1-ol is unique due to its specific structural features, including the propanol group attached to the purine ring via an amino linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

特性

分子式 |

C8H11N5O |

|---|---|

分子量 |

193.21 g/mol |

IUPAC名 |

3-(7H-purin-6-ylamino)propan-1-ol |

InChI |

InChI=1S/C8H11N5O/c14-3-1-2-9-7-6-8(11-4-10-6)13-5-12-7/h4-5,14H,1-3H2,(H2,9,10,11,12,13) |

InChIキー |

YXGQACHFARCQHF-UHFFFAOYSA-N |

正規SMILES |

C1=NC2=C(N1)C(=NC=N2)NCCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。